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Compound of Interest

Compound Name:

2,2'-Bi-1H-pyrrole, 4-methoxy-5-

((5-undecyl-2H-pyrrol-2-

ylidene)methyl)-

Cat. No.: B082308 Get Quote

This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy

—for the characterization of prodigiosin. It is intended for researchers, scientists, and

professionals in drug development who are working with this promising bioactive compound.

Introduction to Prodigiosin
Prodigiosin is a secondary metabolite belonging to the prodiginine family of natural products. It

is a distinctive red pigment produced by various bacteria, most notably Serratia marcescens.[1]

This tripyrrole alkaloid has garnered significant scientific interest due to its diverse biological

activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[2]

[3][4] Accurate structural elucidation and characterization are paramount for its development as

a therapeutic agent, and this is primarily achieved through a combination of spectroscopic

methods.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of

prodigiosin, owing to its vibrant red color. The absorption spectrum of prodigiosin is highly

dependent on the pH of the solvent.

Data Presentation: UV-Vis Absorption Maxima
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Condition
Solvent
System

Maximum
Absorption
(λmax)

Observed
Color

Reference

Acidic

Acidified

Ethanol/Methano

l

534-540 nm Red/Pink [2][5][6]

Neutral
Methanol/Ethano

l
533-535 nm Red [2][6]

Alkaline

Alkalinized

Ethanol/Methano

l

462-470 nm Yellow/Orange [5][6]

Experimental Protocol: UV-Vis Analysis
A common protocol for the UV-Vis analysis of prodigiosin involves the following steps:

Extraction: Prodigiosin is extracted from the bacterial biomass using an organic solvent such

as methanol, ethanol, or ethyl acetate.[7] The cells are typically separated from the culture

broth by centrifugation.

Sample Preparation: The solvent containing the extracted prodigiosin is clarified by

centrifugation or filtration to remove any cellular debris.

pH Adjustment (Optional): To observe the characteristic spectral shifts, the pH of the

prodigiosin solution can be adjusted. A few drops of a strong acid (e.g., HCl) or a strong base

(e.g., NaOH) are added to separate aliquots of the extract.[5]

Spectrophotometric Measurement: The absorbance spectrum of the prepared sample is

recorded over a wavelength range of 200–800 nm using a spectrophotometer. The solvent

used for extraction serves as the blank.[5][8]

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of prodigiosin and to gain

insights into its structure through fragmentation analysis. The nominal mass of prodigiosin
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(C₂₀H₂₅N₃O) is 323 g/mol .

Data Presentation: Mass Spectrometry Data
Ionization Mode Ion Detected m/z Value Reference

Gas Chromatography-

MS (GC-MS)
[M]⁺ 323 [4][7]

Electrospray

Ionization (ESI-MS)
[M+H]⁺ 324.20 - 324.3 [8][9]

Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation: A purified fraction of prodigiosin, typically obtained after

chromatographic separation (e.g., TLC or column chromatography), is dissolved in a suitable

volatile solvent like methanol or acetonitrile.

Infusion and Ionization: The sample solution is introduced into the mass spectrometer.

Common ionization techniques include Gas Chromatography-Mass Spectrometry (GC-MS)

and Electrospray Ionization (ESI).[4][8]

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. For structural

elucidation, tandem MS (MS/MS) can be performed, where the parent ion is selected and

fragmented through techniques like collision-induced dissociation (CID) to produce a

characteristic fragmentation pattern.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of

prodigiosin, providing detailed information about the carbon and proton framework of the

molecule.

Data Presentation: ¹H and ¹³C NMR Data
The following tables summarize the proton and carbon NMR chemical shifts for prodigiosin,

typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for Prodigiosin in CDCl₃[11]
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Proton Number
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1-NH 12.56 s -

3-H 6.92 ddd 4.0, 2.4, 1.2

4-H 6.26 dd 4.0, 1.2

5-H 7.23 d 2.4

1'-NH 10.15 s -

4'-OCH₃ 3.94 s -

8'-H 6.68 d 2.4

4''-H 6.96 s -

6''-CH₃ 2.53 s -

7''-(CH₂)₄-CH₃ 2.08 t 7.6

8''-CH₂ 1.48 m -

9''-CH₂ 1.34 m -

10''-CH₂ 1.34 m -

11''-CH₃ 0.90 t 7.2

Table 2: ¹³C NMR Chemical Shift Data for Prodigiosin in CDCl₃[11]
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Carbon Number Chemical Shift (δ, ppm)

2 162.7

3 117.0

4 110.4

5 127.0

6 126.8

7 124.6

1' 146.4

3' 166.2

4' 56.4 (OCH₃)

5' 128.4

8' 111.9

2'' 148.8

3'' 128.1

4'' 92.8

5'' 126.3

6'' 12.5 (CH₃)

7'' 29.8 (CH₂)

8'' 25.8 (CH₂)

9'' 31.7 (CH₂)

10'' 22.6 (CH₂)

11'' 14.1 (CH₃)

Experimental Protocol: NMR Analysis
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Purification: A high degree of purity is essential for NMR analysis. Prodigiosin is purified from

the crude extract using techniques like Thin Layer Chromatography (TLC) or column

chromatography.

Sample Preparation: Approximately 0.5–2 mg of purified prodigiosin is dissolved in about 0.6

mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a 5 mm NMR tube.[11]

Tetramethylsilane (TMS) is often used as an internal standard.[11]

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR

spectrometer (e.g., 400 MHz or higher).[11] This includes:

1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the proton and carbon

environments.

2D NMR: To unambiguously assign all signals, 2D correlation experiments such as COSY

(¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),

and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.[11]

Visualized Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the extraction, purification, and

spectroscopic characterization of prodigiosin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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